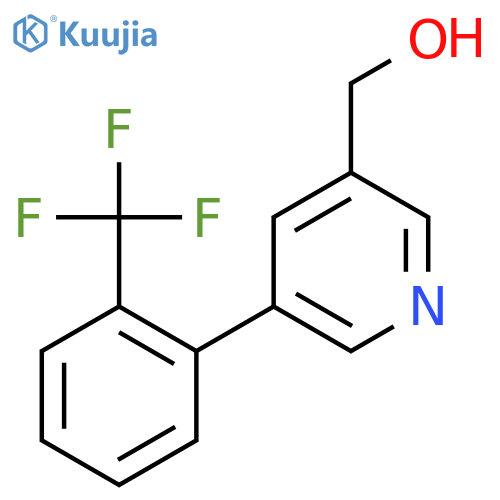Cas no 887974-28-9 ((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)
5-(2-(トリフルオロメチル)フェニル)ピリジン-3-イル)メタノールは、有機合成中間体として重要な化合物です。この化合物は、ピリジン環とトリフルオロメチル基を有する芳香環が結合した構造を持ち、高い電子求引性を示します。特に医薬品や農薬の開発において、生体活性分子の修飾に有用です。トリフルオロメチル基の存在により、代謝安定性や脂溶性の向上が期待できます。また、ヒドロキシメチル基はさらなる誘導体化が可能で、多様な化学変換の起点として利用できます。この化合物は、創薬研究における高価値中間体としての応用が注目されています。

887974-28-9 structure
商品名:(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
- (5-[2-(TRIFLUOROMETHYL)PHENYL]PYRIDIN-3-YL)METHANOL
- [5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
- {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
- DTXSID40647014
- AKOS016014589
- 887974-28-9
- [5-[2-(trifluoromethyl)phenyl]-3-pyridyl]methanol
- DB-289986
-
- インチ: InChI=1S/C13H10F3NO/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(8-18)6-17-7-10/h1-7,18H,8H2
- InChIKey: SFABOOBJRLONOF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 253.07144843g/mol
- どういたいしつりょう: 253.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1Ų
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171285-1g |
(5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM171285-1g |
(5-(2-(trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95% | 1g |
$632 | 2023-01-02 | |
| Alichem | A013009020-250mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A013009020-1g |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| Alichem | A013009020-500mg |
5-(2-(Trifluoromethyl)phenyl)pyridine-3-methanol |
887974-28-9 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659145-1g |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 98% | 1g |
¥4950.00 | 2024-04-26 | |
| Crysdot LLC | CD11029514-1g |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
887974-28-9 | 95+% | 1g |
$668 | 2024-07-18 |
(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
887974-28-9 ((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol) 関連製品
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
